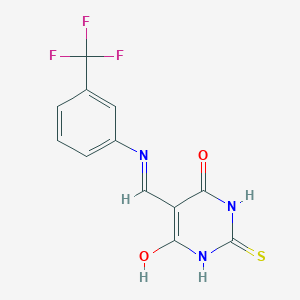

2-硫代-5-(((3-(三氟甲基)苯基)氨基)亚甲基)二氢嘧啶-4,6(1H,5H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of heterocyclic compounds, particularly those containing the dihydropyrimidine moiety, has been a subject of interest due to their potential biological activities. In the context of synthesizing such compounds, the research presented in the papers provides valuable insights. The first paper discusses the synthesis of a tetrahydropyrimidine derivative, specifically 5-ethoxycarbonly-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine, through a method characterized by elemental analysis, IR, UV-vis, and X-ray single crystal diffraction . The second paper outlines an efficient synthesis of novel heterocyclic dihydropyrimidine-2,4,5(3H)-triones and tetrahydro-2-thioxopyrimidine-4,5-diones via a three-component reaction involving amines, phenyl isocyanate or phenyl isothiocyanate, and ethyl bromopyruvate in DMF under reflux conditions without the need for additional bases or catalysts . This method is noted for its simplicity and efficiency, yielding good results.

Molecular Structure Analysis

The molecular structure of the synthesized compounds is crucial for understanding their potential interactions and activities. The first paper provides a comprehensive ab initio study on the synthesized tetrahydropyrimidine derivative using B3LYP and HF methods at a 6-31G* basis set. The study reveals that the predicted geometries closely match the structural parameters, although intermolecular interactions in the solid state do have some influence on the molecular geometry. The vibrational frequencies predicted by both methods are consistent with each other and have been compared with experimental IR spectra .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are multi-component and do not require additional bases or catalysts, which is advantageous for the efficiency of the process. The reactions between amines, phenyl isocyanate or phenyl isothiocyanate, and ethyl bromopyruvate lead to the formation of the desired heterocyclic dihydropyrimidine derivatives. The structures of the synthesized compounds were confirmed using advanced spectroscopic data, ensuring the accuracy of the chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are determined through various analytical techniques. The first paper details the vibrational analyses and the thermodynamic properties of the compound at different temperatures, providing insights into the correlations between heat capacity (Cp,m(0)), entropy (S(m)(0)), enthalpy (H(m)(0)), and temperature. The theoretical electronic absorption spectra have been calculated, indicating that the electronic transitions are mainly assigned to n-->pi* and pi-->pi* transitions . The second paper does not provide specific details on the physical and chemical properties but emphasizes the good yield and the efficiency of the synthesis procedure .

科学研究应用

杂环化合物合成

2-硫代-5-(((3-(三氟甲基)苯基)氨基)亚甲基)二氢嘧啶-4,6(1H,5H)-二酮是一种化合物,可用作多功能稠合杂环化合物的关键中间体。例如,涉及 2-二甲氨基亚甲基和 2-乙氧基亚甲基-1,3-茚二酮与 6-氨基-2-硫代嘧啶-4(3H)-酮在沸腾的乙酸中的反应会产生复杂的杂环结构。这些结构进一步与腙酰氯反应或经历环化过程,生成具有潜在化学和生物活性的新型化合物 (Hassaneen 等人,2003 年)。

新型杂环衍生物合成

该化合物在新型杂环二氢嘧啶-2,4,5(3H)-三酮和四氢-2-硫代嘧啶-4,5-二酮的有效合成中也至关重要。通过涉及适当的胺、苯基异氰酸酯或苯基异硫氰酸酯以及溴代丙酮酸乙酯在回流条件下的三组分反应,形成这些产物。此过程不需要额外的碱或催化剂,突出了该化合物在杂环化学中的多功能性 (Mehrabi & Alizadeh-bami,2015 年)。

光谱和理论分析

此外,2-硫代-二氢嘧啶衍生物已通过晶体结构、光谱 (FT-IR、1H 和 13C NMR) 表征和密度泛函理论 (DFT) 计算进行了分析。此类研究提供了对分子几何、振动频率、NMR 化学位移以及在材料科学中的潜在应用的见解,包括非线性光学 (NLO) 特性和分子静电势 (MEP) 分析 (Pekparlak 等人,2018 年)。

绿色化学应用

此外,利用 2-硫代-二氢嘧啶作为催化剂在水性介质中合成二氢吡啶并[2,3-d]嘧啶-2,4-二酮衍生物代表了绿色化学的进步。这种方法强调使用可回收的催化剂、更温和的反应条件和环境友好的方法,展示了该化合物在可持续化学合成中的作用 (Verma & Jain,2012 年)。

结构和光谱表征

该化合物的用途在结构和光谱研究中得到了进一步证明,其中它作为了解分子结构与 NLO 等性质之间关系的基础。通过合成和分析 2-硫代-二氢嘧啶衍生物,可以详细分配振动谱带并检查溶剂对电子吸收光谱的影响,为材料科学和药理学等领域提供了有价值的信息 (Tamer 等人,2017 年)。

作用机制

Target of Action

The compound is likely to interact with multiple proteins or receptors within the cell, influencing various biochemical processes .

Mode of Action

It is hypothesized that the compound interacts with its targets, leading to changes in cellular processes

Biochemical Pathways

The compound may affect various biochemical pathways within the cell. Metabolomics studies can provide a broad picture of the metabolome and insights into complex biochemical pathways by quantifying metabolites that are known players in major metabolic pathways . The specific pathways affected by 2-thioxo-5-(((3-(trifluoromethyl)phenyl)amino)methylene)dihydropyrimidine-4,6(1h,5h)-dione are yet to be determined .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of 2-thioxo-5-(((3-(trifluoromethyl)phenyl)amino)methylene)dihydropyrimidine-4,6(1H,5H)-dione are crucial for understanding its bioavailability and potential as a therapeutic agent . .

Result of Action

It is likely that the compound induces changes at the molecular level, which subsequently lead to observable effects at the cellular level .

Action Environment

The action, efficacy, and stability of 2-thioxo-5-(((3-(trifluoromethyl)phenyl)amino)methylene)dihydropyrimidine-4,6(1H,5H)-dione can be influenced by various environmental factors. These may include the physiological conditions within the body, such as pH, temperature, and the presence of other molecules

属性

IUPAC Name |

6-hydroxy-2-sulfanylidene-5-[[3-(trifluoromethyl)phenyl]iminomethyl]-1H-pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3N3O2S/c13-12(14,15)6-2-1-3-7(4-6)16-5-8-9(19)17-11(21)18-10(8)20/h1-5H,(H3,17,18,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKVVJMKXGTZERT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N=CC2=C(NC(=S)NC2=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501121482 |

Source

|

| Record name | Dihydro-2-thioxo-5-[[[3-(trifluoromethyl)phenyl]amino]methylene]-4,6(1H,5H)-pyrimidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501121482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-thioxo-5-(((3-(trifluoromethyl)phenyl)amino)methylene)dihydropyrimidine-4,6(1H,5H)-dione | |

CAS RN |

16357-48-5 |

Source

|

| Record name | Dihydro-2-thioxo-5-[[[3-(trifluoromethyl)phenyl]amino]methylene]-4,6(1H,5H)-pyrimidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501121482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(2,5-Dimethylphenyl)-4-methyl-2-(3-methylbutyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2531748.png)

![5-chloro-3-(2-methoxybenzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2531753.png)

![N-benzyl-2-(2-phenyl-1H-benzo[d]imidazol-1-yl)-2-(piperidin-4-yl)acetamide](/img/structure/B2531754.png)

![3-{2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2531759.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide](/img/structure/B2531764.png)